

A Comparative Crystallographic Analysis of Halogenated Aniline Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Fluoro-6-iodoaniline**

Cat. No.: **B1333773**

[Get Quote](#)

A detailed guide for researchers, scientists, and drug development professionals on the X-ray crystal structures of 2-iodoaniline and 4-chloro-2-iodoaniline, offering insights into the influence of halogen substitution on molecular geometry and crystal packing.

This guide provides an objective comparison of the single-crystal X-ray structures of 2-iodoaniline and 4-chloro-2-iodoaniline. By presenting key crystallographic data, experimental protocols, and visual representations of their solid-state arrangements, this document aims to elucidate the subtle yet significant effects of halogen substitution on the supramolecular architecture of aniline derivatives. Understanding these structural nuances is paramount for rational drug design and the development of novel materials with tailored physicochemical properties.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data and selected geometric parameters for 2-iodoaniline and 4-chloro-2-iodoaniline, facilitating a direct comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement Details

Parameter	2-Iodoaniline	4-Chloro-2-iodoaniline
Formula	C ₆ H ₆ IN	C ₆ H ₅ ClIN
Molecular Weight	219.02 g/mol	253.46 g/mol
Crystal System	Orthorhombic	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁	P2 ₁ 2 ₁ 2 ₁
a (Å)	Not explicitly found	4.1538(4)
b (Å)	Not explicitly found	11.3685(11)
c (Å)	Not explicitly found	15.8550(16)
V (Å ³)	Not explicitly found	748.71(13)
Z	4	4
Temperature (K)	100	125
R-factor	0.048	0.029
CCDC Number	270580[1]	1015344

Table 2: Selected Bond Lengths and Intermolecular Interactions

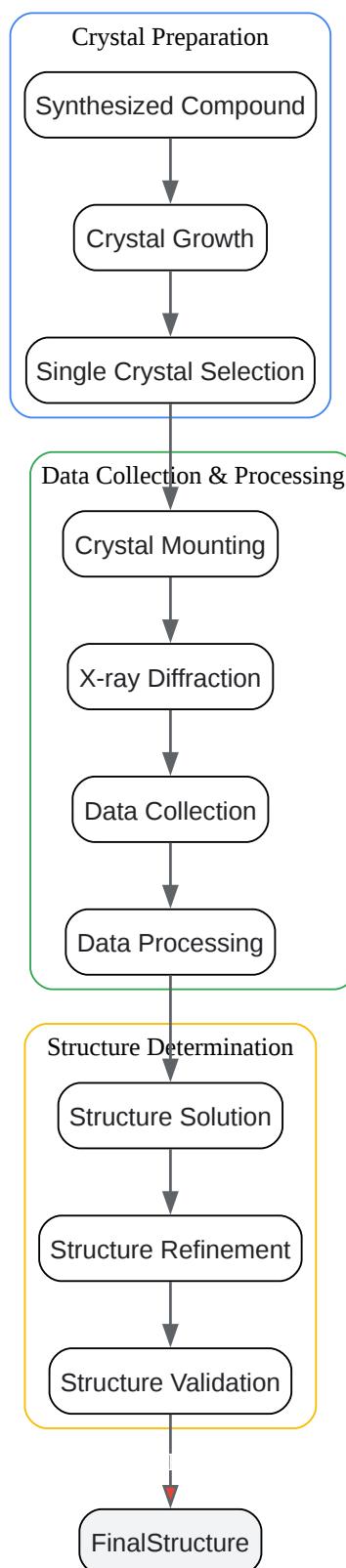
Parameter	2-Iodoaniline	4-Chloro-2-iodoaniline
C-I Bond Length (Å)	2.103(7)[2]	2.101(5)[2]
C-Cl Bond Length (Å)	N/A	1.755(6)[2]
N-H···N Hydrogen Bond (Å)	2.31(11)	Yes (distance not specified)[2]
I···I Interaction (Å)	3.7986(15)	Not observed
Cl···I Interaction (Å)	N/A	3.7850(16)[2]
π-π Stacking	Not explicitly described	Offset, centroid-centroid distance 4.154(1) Å[2]

Experimental Protocols

The methodologies employed for the single-crystal X-ray diffraction analysis of both compounds are outlined below, based on the information provided in the respective publications.

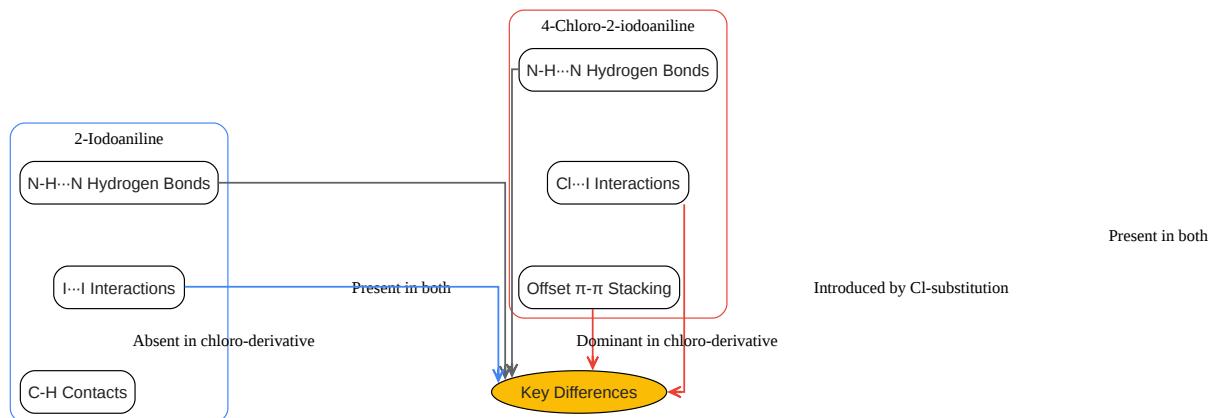
Crystal Growth

For both 2-iodoaniline and 4-chloro-2-iodoaniline, single crystals suitable for X-ray diffraction were obtained from commercial sources. Crystalline 4-chloro-2-iodoaniline was purchased from Aldrich Chemical Company.^[3]


X-ray Data Collection and Structure Refinement

2-Iodoaniline: A suitable single crystal was mounted and cooled to 100 K. X-ray diffraction data were collected using a standard diffractometer. The structure was solved and refined using established crystallographic software packages.

4-Chloro-2-iodoaniline: A crystal with dimensions $0.20 \times 0.10 \times 0.05$ mm was mounted on a Bruker APEXII CCD diffractometer.^[2] Data were collected at 125 K using Mo K α radiation ($\lambda = 0.71073$ Å).^[3] An absorption correction was applied using SADABS.^[2] The structure was solved and refined to a final R-factor of 0.029.^[2] Hydrogen atoms on the nitrogen were located in the difference map and refined semi-freely with a distance restraint.^[3]


Visualization of Experimental Workflow and Structural Comparison

The following diagrams illustrate the general experimental workflow for single-crystal X-ray diffraction and a comparison of the intermolecular interactions observed in the crystal structures of 2-iodoaniline and 4-chloro-2-iodoaniline.

[Click to download full resolution via product page](#)

A generalized workflow for single-crystal X-ray crystallography.

[Click to download full resolution via product page](#)

Comparison of intermolecular interactions in the two aniline derivatives.

Discussion

The introduction of a chlorine atom at the 4-position of 2-iodoaniline significantly influences the crystal packing. In the crystal structure of 2-iodoaniline, notable I···I interactions are observed, contributing to the overall stability of the lattice.^[4] However, in 4-chloro-2-iodoaniline, these I···I contacts are absent. Instead, the crystal structure is stabilized by Cl···I interactions and offset π···π stacking of the aromatic rings.^[2] Both structures exhibit N-H···N hydrogen bonding, forming chains of molecules.^{[2][4]}

The C-I bond lengths in both molecules are very similar, indicating that the addition of the chloro group has a minimal effect on this particular geometric parameter.^[2] The crystal structure of 2-chloro-4-iodoaniline, an isomer of the title compound, also lacks significant

hydrogen bonds and I···I interactions, being stabilized by weaker interactions involving the amine group.^[5] This highlights the subtle interplay of various weak interactions in dictating the final crystal packing of halogenated anilines. These findings underscore the importance of considering a range of intermolecular forces, including halogen bonds and π-stacking, in predicting and understanding the solid-state structures of substituted aromatic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Iodoaniline | C6H6IN | CID 11995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal structure of 4-chloro-2-iodoaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. 2-Chloro-4-iodoaniline - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Crystallographic Analysis of Halogenated Aniline Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1333773#x-ray-crystal-structure-of-2-fluoro-6-iodoaniline-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com